Cas no 2172226-50-3 (2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine)

2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine is a synthetic compound with significant potential in organic synthesis. It exhibits high purity and stability, making it ideal for use in the synthesis of complex organic molecules. The compound's unique structure and reactivity profile offer versatile synthetic opportunities, particularly in the construction of heterocyclic compounds. Its availability in high purity ensures reliable and reproducible results in chemical reactions.
2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine structure
2172226-50-3 structure
商品名:2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine
CAS番号:2172226-50-3
MF:C9H6Cl2N2OS
メガワット:261.1277384758
CID:6339792
PubChem ID:165507813

2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine 化学的及び物理的性質

名前と識別子

    • 2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine
    • 2-chloro-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrazine
    • 2172226-50-3
    • EN300-1290005
    • インチ: 1S/C9H6Cl2N2OS/c10-7-2-1-6(14-7)5-15-9-8(11)12-3-4-13-9/h1-4H,5H2
    • InChIKey: MOHKUUKVUMSGIV-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(CSC2C(=NC=CN=2)Cl)O1

計算された属性

  • せいみつぶんしりょう: 259.9577894g/mol
  • どういたいしつりょう: 259.9577894g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 64.2Ų

2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1290005-5000mg
2-chloro-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrazine
2172226-50-3
5000mg
$2443.0 2023-10-01
Enamine
EN300-1290005-2500mg
2-chloro-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrazine
2172226-50-3
2500mg
$1650.0 2023-10-01
Enamine
EN300-1290005-500mg
2-chloro-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrazine
2172226-50-3
500mg
$809.0 2023-10-01
Enamine
EN300-1290005-1.0g
2-chloro-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrazine
2172226-50-3
1g
$0.0 2023-06-07
Enamine
EN300-1290005-10000mg
2-chloro-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrazine
2172226-50-3
10000mg
$3622.0 2023-10-01
Enamine
EN300-1290005-100mg
2-chloro-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrazine
2172226-50-3
100mg
$741.0 2023-10-01
Enamine
EN300-1290005-1000mg
2-chloro-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrazine
2172226-50-3
1000mg
$842.0 2023-10-01
Enamine
EN300-1290005-50mg
2-chloro-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrazine
2172226-50-3
50mg
$707.0 2023-10-01
Enamine
EN300-1290005-250mg
2-chloro-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}pyrazine
2172226-50-3
250mg
$774.0 2023-10-01

2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine 関連文献

2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazineに関する追加情報

Introduction to 2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine (CAS No. 2172226-50-3)

2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine, identified by its Chemical Abstracts Service (CAS) number 2172226-50-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrazine family, a heterocyclic aromatic structure that serves as a versatile scaffold in medicinal chemistry. The presence of both chloro and methylsulfanyl substituents on the pyrazine ring, coupled with the unique attachment of a 5-chlorofuran-2-yl moiety, endows this molecule with distinct chemical properties and reactivity patterns that make it particularly valuable for synthetic applications.

The structural features of 2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine contribute to its potential utility in the development of novel bioactive molecules. The chloro group, for instance, is a common pharmacophore that can participate in various chemical transformations, including nucleophilic substitution reactions, while the methylsulfanyl group introduces a polar nature to the molecule, enhancing its solubility in polar solvents. The 5-chlorofuran-2-yl substituent adds an additional layer of complexity, as furan derivatives are known for their role in biological processes and have been explored in the synthesis of antimicrobial and anti-inflammatory agents.

In recent years, there has been a surge in research focused on developing new heterocyclic compounds with potential therapeutic applications. Pyrazines, in particular, have been extensively studied due to their broad spectrum of biological activities. For instance, derivatives of pyrazine have shown promise in the treatment of neurological disorders, cancer, and infectious diseases. The compound 2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine represents an advanced scaffold that could be further modified to produce lead compounds with enhanced efficacy and reduced toxicity.

One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The combination of chloro and methylsulfanyl groups provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties to specific biological targets. This flexibility is particularly important in medicinal chemistry, where the optimization of molecular structure is crucial for achieving desired pharmacological effects. Additionally, the 5-chlorofuran-2-yl moiety suggests possible interactions with biological receptors or enzymes, which could be exploited to develop novel therapeutic strategies.

The synthesis of 2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of a pyrazine core, followed by selective functionalization at the 2-position with a chloro group. Subsequent steps involve introducing the methylsulfanyl group at the 3-position and finally attaching the 5-chlorofuran-2-yl moiety through nucleophilic substitution or other coupling reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve these transformations efficiently.

Recent advancements in synthetic methodologies have enabled more efficient and sustainable production of complex organic molecules like 2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine. Green chemistry principles have been increasingly integrated into synthetic routes to minimize waste and reduce environmental impact. For example, catalytic methods that use recyclable catalysts or solvent-free reactions can significantly improve the sustainability of the synthesis process. These innovations not only enhance efficiency but also align with global efforts to promote environmentally responsible chemical manufacturing.

The biological activity of 2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine has been explored in several preclinical studies. While comprehensive data on its pharmacological effects is still limited, initial findings suggest that it may exhibit properties such as antimicrobial or anti-inflammatory activity. These preliminary results are encouraging and warrant further investigation into its potential therapeutic applications. Researchers are particularly interested in how modifications to the pyrazine core can influence its biological profile, making this compound a promising candidate for drug development.

In conclusion, 2-chloro-3-{(5-chlorofuran-2-yl)methylsulfanyl}pyrazine (CAS No. 2172226-50-3) is a structurally unique compound with significant potential in pharmaceutical research. Its versatile chemical properties and synthetic accessibility make it an attractive scaffold for developing novel bioactive molecules. As our understanding of heterocyclic chemistry continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs and improving patient outcomes.

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